molecular formula C14H10ClFN2O2 B1426675 methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate CAS No. 1296225-23-4

methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate

Cat. No. B1426675
CAS RN: 1296225-23-4
M. Wt: 292.69 g/mol
InChI Key: DSMBOIXJZDVGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate” is an organic compound with the CAS Number: 1296225-23-4 . It has a molecular weight of 292.7 . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H10ClFN2O2/c1-20-14(19)9-4-5-12(11(16)7-9)18-8-10-3-2-6-17-13(10)15/h2-8H,1H3/b18-8+ . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 132 - 133 degrees Celsius .

Scientific Research Applications

Aurora Kinase Inhibitors for Cancer Treatment

Compounds with structural similarities to methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate have been explored as Aurora kinase inhibitors, which play a crucial role in cancer treatment. Aurora kinases are essential for cell division, and their inhibition can stop the proliferation of cancer cells. For instance, certain derivatives have been identified as potential therapeutics in inhibiting Aurora A kinase, highlighting their significance in developing cancer treatments (ロバート ヘンリー,ジェームズ, 2006).

Novel Liquid Crystals for Display Technology

Research on heterocyclic pyridine-based liquid crystals, which include similar molecular frameworks, has been conducted to explore their thermotropic behaviors for potential applications in display technologies. These studies focus on the synthesis and characterization of new calamitic liquid crystals for their mesomorphic properties, indicating the potential for these compounds to be used in advanced liquid crystal display (LCD) technologies (L. Ong et al., 2018).

Development of Photosensitizers for Photodynamic Therapy

Compounds with structural elements similar to the query molecule have been synthesized and characterized for their application in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them suitable for use as photosensitizers in the treatment of cancer. The photophysical and photochemical properties of these compounds, including their fluorescence and photodegradation quantum yields, have been studied to evaluate their effectiveness in Type II photodynamic therapy mechanisms (M. Pişkin et al., 2020).

Antibacterial Agents Development

Research has also focused on the synthesis of fluorine-containing derivatives for their potential antibacterial properties. These studies aim to explore the pharmacophores within these molecules for developing new biologically active compounds that could serve as effective antibacterial agents. This research underscores the importance of structural components, such as fluorine, in enhancing the biological activity of these compounds (B. S. Holla et al., 2003).

Synthesis and Characterization of Novel Compounds

Further research includes the synthesis and characterization of novel compounds with potential applications in various fields, including materials science and pharmaceuticals. These studies often involve complex reactions and analytical techniques to elucidate the structure and properties of the synthesized compounds, aiming to discover new materials or drugs with specific desired effects (Yin Jian-zhong, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

methyl 4-[(2-chloropyridin-3-yl)methylideneamino]-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c1-20-14(19)9-4-5-12(11(16)7-9)18-8-10-3-2-6-17-13(10)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMBOIXJZDVGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N=CC2=C(N=CC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate
Reactant of Route 2
methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.